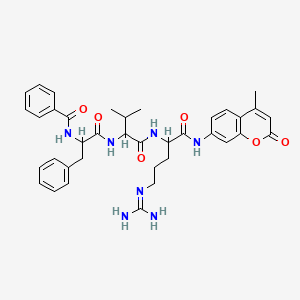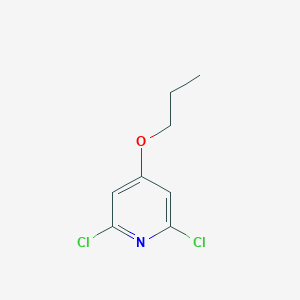![molecular formula C18H27NO10S B12106956 2-[6-(4-Aminophenyl)sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12106956.png)
2-[6-(4-Aminophenyl)sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminophenylb-D-thiocellobiose is a biochemical compound with the molecular formula C18H27NO10S and a molecular weight of 449.47 . It is commonly used in proteomics research and is known for its crystalline powder form . This compound is primarily utilized for research purposes and is not intended for diagnostic or therapeutic use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminophenylb-D-thiocellobiose involves several steps, including the protection of hydroxyl groups, glycosylation, and deprotection . The reaction conditions typically require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
4-Aminophenylb-D-thiocellobiose undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens) . The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or amines .
Wissenschaftliche Forschungsanwendungen
4-Aminophenylb-D-thiocellobiose has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-Aminophenylb-D-thiocellobiose involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor in various biochemical reactions, affecting the activity of enzymes and other proteins . The exact molecular targets and pathways involved depend on the specific research application and experimental conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-Aminophenylb-D-thiocellobiose include other thiocellobiose derivatives and aminophenyl compounds . These compounds share similar structural features and chemical properties but may differ in their specific functional groups and reactivity .
Uniqueness
4-Aminophenylb-D-thiocellobiose is unique due to its specific combination of an aminophenyl group and a thiocellobiose moiety . This unique structure allows it to participate in a wide range of biochemical reactions and makes it a valuable tool in proteomics research .
Eigenschaften
Molekularformel |
C18H27NO10S |
|---|---|
Molekulargewicht |
449.5 g/mol |
IUPAC-Name |
2-[6-(4-aminophenyl)sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H27NO10S/c19-7-1-3-8(4-2-7)30-18-15(26)13(24)16(10(6-21)28-18)29-17-14(25)12(23)11(22)9(5-20)27-17/h1-4,9-18,20-26H,5-6,19H2 |
InChI-Schlüssel |
RIQWCPMDWZXHSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)SC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


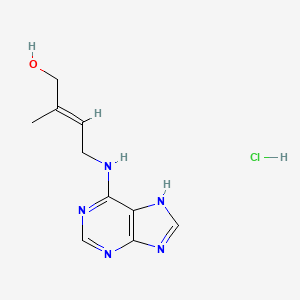
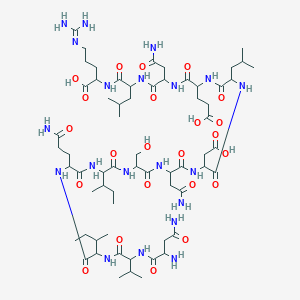
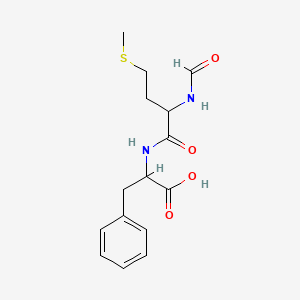

![benzyl N-[(1R,2S)-1-hydroxy-1-[(2S)-2-methyloxiran-2-yl]-3-phenylpropan-2-yl]carbamate](/img/structure/B12106901.png)

![(3-Methoxypropyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B12106939.png)

